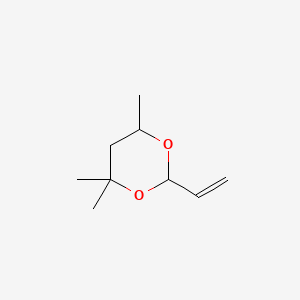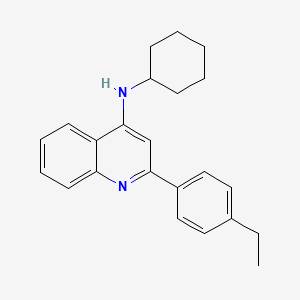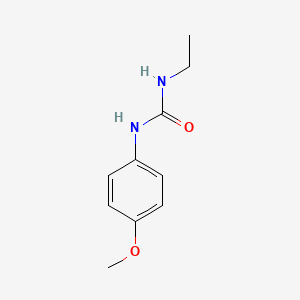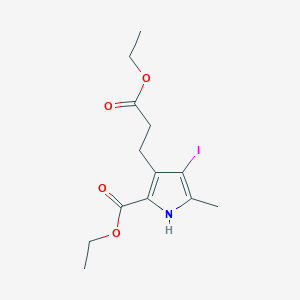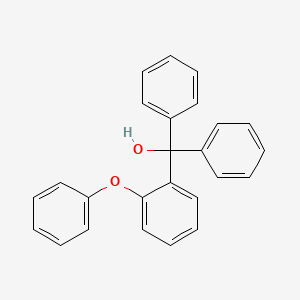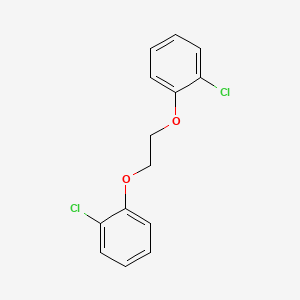
1,2-Bis(2-chlorophenoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-clorofenoxi)etano es un compuesto orgánico con la fórmula molecular C14H12Cl2O2. Se caracteriza por la presencia de dos grupos clorofenoxi unidos a una cadena de etano.
Métodos De Preparación
La síntesis de 1,2-Bis(2-clorofenoxi)etano normalmente implica la reacción de 2-clorofenol con dicloruro de etileno en presencia de una base. La reacción procede a través de un mecanismo de sustitución nucleofílica, donde el grupo hidroxilo del 2-clorofenol es reemplazado por el dicloruro de etileno, formando el producto deseado. Las condiciones de reacción a menudo incluyen el uso de un solvente como la dimetilformamida (DMF) y una base como el carbonato de potasio (K2CO3) para facilitar la reacción .
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la destilación y la recristalización, son comunes en entornos industriales.
Análisis De Reacciones Químicas
1,2-Bis(2-clorofenoxi)etano se somete a varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3), lo que lleva a la formación de las quinonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4), lo que resulta en la formación de derivados dihidroxílicos.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los átomos de cloro pueden ser reemplazados por otros nucleófilos como aminas o tioles en condiciones apropiadas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación normalmente produce quinonas, mientras que la reducción produce compuestos dihidroxílicos .
Aplicaciones Científicas De Investigación
1,2-Bis(2-clorofenoxi)etano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única lo convierte en un valioso intermedio en la síntesis orgánica.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos sobre la función enzimática y los procesos celulares.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo por el cual 1,2-Bis(2-clorofenoxi)etano ejerce sus efectos implica interacciones con varios objetivos moleculares. El compuesto puede interactuar con enzimas y proteínas, alterando su función y actividad. También puede afectar las vías celulares al modular los procesos de transducción de señales. Los objetivos moleculares y las vías exactas implicadas aún están bajo investigación, pero los estudios sugieren que puede influir en el estrés oxidativo y las respuestas inflamatorias .
Comparación Con Compuestos Similares
1,2-Bis(2-clorofenoxi)etano se puede comparar con otros compuestos similares como:
1,2-Bis(4-clorofenoxi)etano: Similar en estructura, pero con átomos de cloro en diferentes posiciones, lo que lleva a variaciones en la reactividad y las aplicaciones.
1,2-Bis(2-nitrofenoxi)etano: Contiene grupos nitro en lugar de cloro, lo que resulta en diferentes propiedades químicas y usos.
1,2-Bis(2-fluorofenoxi)etano: Los átomos de flúor reemplazan al cloro, lo que afecta la estabilidad y la reactividad del compuesto .
Propiedades
Número CAS |
53895-62-8 |
|---|---|
Fórmula molecular |
C14H12Cl2O2 |
Peso molecular |
283.1 g/mol |
Nombre IUPAC |
1-chloro-2-[2-(2-chlorophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10H2 |
Clave InChI |
QDOWIWBKEVWTFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCOC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







